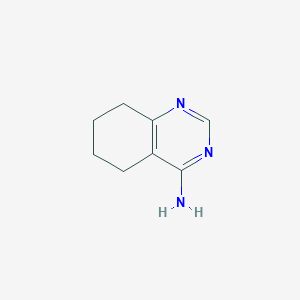

5,6,7,8-Tetrahydroquinazolin-4-amine

Descripción general

Descripción

5,6,7,8-Tetrahydroquinazolin-4-amine is a chemical compound with the CAS Number: 200412-97-1 . It has a molecular weight of 149.2 .

Molecular Structure Analysis

The molecular structure of this compound consists of a total of 40 bond(s). There are 19 non-H bond(s), 6 multiple bond(s), 5 rotatable bond(s), 6 aromatic bond(s), 1 three-membered ring(s), 2 six-membered ring(s), 1 ten-membered ring(s), 1 secondary amine(s) (aromatic), and 1 Pyrimidine(s) .Aplicaciones Científicas De Investigación

Inhibition of Dihydrofolate Reductase and Antitumor Activities

5,6,7,8-Tetrahydroquinazolin-4-amine derivatives have been studied as nonclassical inhibitors of dihydrofolate reductase (DHFR) from Pneumocystis carinii and Toxoplasma gondii. These compounds show promise as antitumor agents. For example, a specific derivative demonstrated high inhibitory activity against the growth of T. gondii cells in culture, and some analogues inhibited the growth of tumor cells effectively (Gangjee et al., 1995).

Synthesis and Spectroscopic Studies

The compound and its derivatives have been synthesized using one-pot multicomponent reactions (MCRs), offering a more efficient method than conventional multistep organic reactions. This synthesis method is advantageous in terms of time and resource efficiency. The synthesized compounds have been characterized using various spectroscopic techniques and evaluated for their antibacterial activity (Tugcu & Turhan, 2018).

Development of Novel Anticancer Agents

A study on the synthesis of 4-tetrazolyl-3,4-dihydroquinazolines reported a new one-pot preparation method. These derivatives demonstrated potential as anticancer agents, with one compound showing significant inhibition of breast cancer cells (Xiong et al., 2022).

Exploration as Thrombin Inhibitors

Research on 5,6,7,8-tetrahydroquinazoline and its derivatives explored their potential as thrombin inhibitors. These compounds were synthesized as non-covalent inhibitors, and their binding modes and selectivities were studied, demonstrating significant biological activity (Peterlin-Masic et al., 2003).

Potential as Apoptosis Inducers

Further research identified 4-anilinoquinazolines, including 5,6,7,8-tetrahydroquinazoline derivatives, as potent apoptosis inducers. These compounds were found to be efficacious in cancer treatment, with one derivative showing excellent blood-brain barrier penetration and effectiveness in breast cancer models (Sirisoma et al., 2009).

Mecanismo De Acción

Target of Action

It’s worth noting that quinazoline derivatives have been associated with various biological activities, including analgesic and anti-inflammatory effects .

Mode of Action

It’s known that quinazoline derivatives can interact with their targets in a way that disrupts normal cellular functions, leading to various downstream effects .

Biochemical Pathways

Given the broad range of biological activities associated with quinazoline derivatives, it’s likely that multiple pathways are impacted .

Result of Action

It’s known that quinazoline derivatives can have a range of effects, including cytotoxic activity .

Análisis Bioquímico

Biochemical Properties

5,6,7,8-Tetrahydroquinazolin-4-amine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. Molecular docking studies have shown that this compound exhibits high binding affinity towards essential enzymes of Mycobacterium tuberculosis, such as dihydrofolate reductase (DHFR), pantothenate kinase (Mt PanK), and FAD-containing oxidoreductase DprE1 (Mt DprE1) . These interactions suggest that this compound may be a promising candidate for the development of new antitubercular agents against multidrug-resistant strains of the Tubercle bacillus . Additionally, the compound has shown high inhibition activity against β-glucosidase, indicating potential for diabetes treatment .

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with enzymes like DHFR and Mt PanK can disrupt essential metabolic pathways in Mycobacterium tuberculosis, leading to inhibited bacterial growth . Furthermore, its inhibition of β-glucosidase suggests an impact on glucose metabolism, which could be beneficial for managing diabetes .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. The compound binds to the active sites of enzymes such as DHFR, Mt PanK, and Mt DprE1, inhibiting their activity and disrupting essential metabolic processes in Mycobacterium tuberculosis . This inhibition can lead to the accumulation of toxic metabolites and hinder bacterial growth. Additionally, the compound’s inhibition of β-glucosidase affects glucose metabolism, potentially lowering blood sugar levels .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term impact on cellular function. The compound has shown stability under mild conditions, making it suitable for further functionalization and study . Long-term studies have indicated that this compound maintains its inhibitory effects on target enzymes, suggesting sustained bioactivity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that at lower dosages, the compound effectively inhibits target enzymes without causing significant adverse effects . At higher dosages, toxic effects may be observed, indicating a threshold for safe and effective use . These findings highlight the importance of dosage optimization for therapeutic applications.

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes such as DHFR, Mt PanK, and Mt DprE1 . These interactions disrupt essential metabolic processes in Mycobacterium tuberculosis, leading to inhibited bacterial growth . Additionally, the compound’s inhibition of β-glucosidase affects glucose metabolism, potentially offering therapeutic benefits for diabetes management .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in target tissues . Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic efficacy and minimizing potential side effects.

Subcellular Localization

This compound’s subcellular localization is directed by targeting signals and post-translational modifications that guide it to specific compartments or organelles . This localization is essential for the compound’s activity and function, as it ensures that the compound reaches its target enzymes and exerts its inhibitory effects effectively .

Propiedades

IUPAC Name |

5,6,7,8-tetrahydroquinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3/c9-8-6-3-1-2-4-7(6)10-5-11-8/h5H,1-4H2,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNNNEXWZHCXUOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

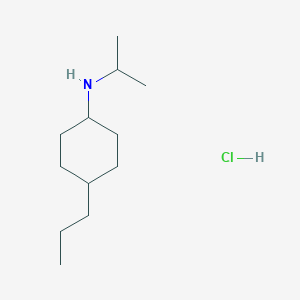

Feasible Synthetic Routes

Q & A

Q1: How do 5,6,7,8-tetrahydroquinazolin-4-amine derivatives interact with their biological targets and what are the downstream effects?

A1: Research suggests that certain this compound derivatives act as tubulin polymerization inhibitors, specifically targeting the colchicine-binding site. [] This interaction disrupts the formation of microtubules, essential components of the cytoskeleton. [] Consequently, these compounds can interfere with crucial cellular processes like mitosis, ultimately leading to cell cycle arrest and cell death. This mechanism is similar to that observed with combretastatin A-4, a known anti-cancer agent. []

Q2: What is the impact of structural modifications on the activity of this compound derivatives?

A2: Structure-activity relationship (SAR) studies have demonstrated that modifications to the this compound scaffold significantly influence its biological activity. For instance, introducing a cyclohexane or cycloheptane ring annulated with the pyrimidine moiety, along with specific substitutions at positions 2 and 4 of the pyrimidine ring, can dramatically alter the compound's potency against various cancer cell lines. [] Further research explored the impact of various substituents on the quinazoline core, revealing that some modifications could enhance selectivity for specific domains of the p97 ATPase, a potential target in cancer therapy. [] These findings highlight the importance of precise structural modifications in optimizing the potency and selectivity of these compounds for desired targets.

Q3: Have there been any attempts to improve the delivery of this compound derivatives?

A3: Yes, researchers have explored encapsulating a potent this compound derivative, N-(4-methoxyphenyl)-N,2-dimethyl-5,6,7,8-tetrahydroquinazolin-4-amine, within biocompatible nanocontainers composed of Ca2+ or Mg2+ cross-linked alginate. [] This encapsulation strategy aimed to improve the compound's delivery and potentially enhance its therapeutic efficacy while maintaining its cytotoxic activity. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{[3-(Trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-amine hydrochloride](/img/structure/B1419433.png)

![2-[3-Ethoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile](/img/structure/B1419435.png)

![3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B1419438.png)